2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is an organic compound characterized by the presence of a cyano group, a nitrophenyl moiety, and a furan ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents due to its unique structural features and biological activity. Its systematic nomenclature indicates a complex structure that integrates multiple functional groups, which contribute to its reactivity and interaction with biological systems.
The compound can be synthesized through various organic reactions, often starting from simpler precursors such as furan derivatives and nitriles. Research indicates that it has been studied for its cytotoxic properties against cancer cell lines, making it a candidate for further pharmaceutical exploration .
2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide belongs to the class of acrylamides, which are widely recognized for their utility in organic synthesis and medicinal chemistry. The presence of the cyano group and the furan ring classifies it further as a nitrile derivative with potential biological activity.
The synthesis of 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions typically include temperature control, solvent choice (such as dimethyl sulfoxide or acetonitrile), and catalyst selection (often involving bases like sodium hydride or potassium carbonate). The yields can vary based on the optimization of these parameters.
Key spectral data include:
The compound can undergo various chemical reactions including:
Reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and hydrogen gas for reduction. Electrophiles can vary based on desired substitution outcomes.
The mechanism of action for 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide involves:
Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents.
The applications of 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide include:
This compound's diverse applications underscore its significance in both research and industrial contexts, warranting further exploration into its properties and potential uses in various fields.
The structural architecture of 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide (CAS 302552-93-8) integrates three pharmacologically significant motifs: a 2-nitrophenyl electron-withdrawing group, a furan heterocycle, and a cyanoacrylamide warhead. This molecular hybridization strategy leverages the furan ring's π-excessive character to enhance electron delocalization across the conjugated system, while the ortho-nitro group on the phenyl ring induces steric and electronic effects that influence molecular planarity and dipole moments [1]. The acrylamide linker's α,β-unsaturated carbonyl system enables Michael addition reactivity and hydrogen-bonding interactions with biological targets, as evidenced in structurally analogous anticancer agents [5]. Computational analyses of similar cyanoacrylamide derivatives reveal that the nitrophenyl orientation (ortho vs meta/ para) significantly impacts frontier molecular orbital distributions, with the ortho-configuration demonstrating a 0.3-0.5 eV reduction in LUMO energy levels compared to analogues – a feature correlating with enhanced electrophilic reactivity in biological systems [6].
Table 1: Key Molecular Descriptors of 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₁₄H₉N₃O₄ | Elemental Analysis |
Molecular Weight | 283.24 g/mol | MS |
SMILES | O=C(N)/C(C#N)=C/C1=CC=C(C2=CC=CC=C2N+=O)O1 | Canonical Representation |
Hydrogen Bond Acceptors | 5 | Computational Prediction |
Hydrogen Bond Donors | 1 | Computational Prediction |
Topological Polar Surface Area | 104 Ų | Computational Analysis |
The synthesis of this acrylamide derivative employs microwave-accelerated Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and cyanoacetamide, representing a paradigm shift from conventional thermal methods. According to optimized protocols for analogous furyl-cyanoacrylamides, reactions proceed with ammonium acetate catalyst (10 mg/mmol) under solvent-free conditions or in ethanol, with microwave irradiation at 320W for 20-50 seconds. This approach achieves exceptional atom economy exceeding 85% and reduces reaction times from hours (traditional reflux) to seconds while maintaining yields above 90% – a critical advantage for unstable intermediates [6] [8].
The reaction mechanism proceeds through:
Table 2: Optimization Parameters for Microwave-Assisted Synthesis
Parameter | Conventional Method | Microwave Optimization | Improvement Factor |
---|---|---|---|
Reaction Time | 3-6 hours | 20-50 seconds | 300x reduction |
Temperature | 80-100°C | 120-150°C (controlled) | Energy-efficient |
Solvent Consumption | 15-20 mL/mmol | Solvent-free or 2mL/mmol | 90% reduction |
Isolated Yield | 45-65% | 88-92% | 1.5x increase |
Byproduct Formation | 15-20% | <5% | 4x reduction |
Comparative studies demonstrate that microwave irradiation enhances regioselectivity by suppressing side reactions like furan ring opening or nitro group reduction observed under prolonged heating [8]. The dielectric heating mechanism provides instantaneous molecular activation, achieving reaction temperatures exceeding 150°C within 15-20 seconds – conditions unattainable through conductive heating without decomposition. For scale-up, continuous flow microwave reactors enable gram-scale production (up to 150g/batch) while preserving the green chemistry advantages [8].
While the parent acrylamide exhibits promising pharmacophoric properties, strategic modifications further enhance target affinity and bioavailability:
Sulfonamide Conjugation: Inspired by hybrid inhibitors like those reported for colorectal carcinoma, introducing sulfamethoxazole at the acrylamide nitrogen via nucleophilic displacement enhances binding to antiapoptotic protein domains (e.g., BCL-2 family proteins). Molecular docking of such hybrids demonstrates ΔG improvements from -7.2 kcal/mol to -9.8 kcal/mol attributed to additional hydrogen bonding with Thr96 and Glu91 residues [5].
Stereochemical Control: Synthesis of the (Z)-isomer via directed crystallization (as in EVT-4852727) improves biological activity retention by maintaining the pharmacophoric conformation. The Z-configuration in analogous compounds shows 3-5 fold enhanced cytotoxicity due to optimal positioning of the cyano group for nucleophilic attack in enzyme active sites [7].
Nitro Group Manipulation: Selective reduction to amino derivatives using Fe/AcOH or catalytic hydrogenation creates hydrogen-bond donors for enhanced target engagement. Computational ADMET profiles indicate the amino derivative exhibits improved aqueous solubility (logS -3.8 vs -5.2 for nitro) while retaining membrane permeability [4] [6].
Heterocycle Replacement: Substituting furan with thiophene (as in compound 7 reported against HCT116 cells) enhances π-stacking capability. In vitro validation shows thiophene analogs exhibit IC₅₀ values of 1.8μM compared to 4.3μM for furan derivatives against identical cell lines, attributable to increased hydrophobic interactions [5].
Table 3: Bioactivity Parameters of Modified Derivatives
Modification Type | Biological Target | Potency Enhancement | Structural Basis |
---|---|---|---|
Sulfamethoxazole conjugation | BCL-2/BAX proteins | 3.5x IC₅₀ reduction | Additional π-π stacking with Phe112 |
(Z)-Isomer stabilization | Caspase-3 activation | 5.2x activity increase | Optimal H-bond distance to His121 |
Amino derivative (NO₂→NH₂) | CDK2 inhibition | 2.1x selectivity index | Salt bridge formation with Asp145 |
Thiophene replacement | HER2 kinase inhibition | 4x binding affinity | Enhanced hydrophobic complementarity |
These structural refinements follow computationally-guided design principles, where molecular dynamics simulations (20ns) confirm thermodynamic stability of modified complexes with RMSD <1.8Å. Frontier molecular orbital analysis further validates electron density redistribution favoring charge transfer interactions with biological targets [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7